molecular formula C5H10O5 B1675826 L-lyxose CAS No. 1949-78-6

L-lyxose

Cat. No.: B1675826
CAS No.: 1949-78-6
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-YUPRTTJUSA-N
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Description

L-Lyxose is a rare sugar classified as an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. This compound is a C-2 epimer of the sugar xylose, which means it differs from xylose only in the configuration around the second carbon atom. This compound is not commonly found in nature but can be a component of bacterial glycolipids .

Mechanism of Action

Target of Action

L-lyxose primarily targets enzymes such as D-lyxose isomerase (D-LI, EC 5.3.1.15) and transketolase . D-LI is an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . Transketolase is a key enzyme in the pentose phosphate pathway in all organisms, recognizing sugar phosphates as substrates .

Mode of Action

This compound interacts with its target enzymes to undergo isomerization reactions. For instance, D-LI catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose . Similarly, transketolase, with a cofactor of thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, giving D-sedoheptulose-7-phosphate .

Biochemical Pathways

This compound is an intermediate in certain metabolic pathways of eukaryotes and prokaryotes . It is involved in the pentose phosphate pathway via the action of transketolase . The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase has also been studied .

Pharmacokinetics (ADME Properties)

The biotransformation of this compound suggests that it can be metabolized in the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.

Result of Action

The molecular and cellular effects of this compound’s action involve the production of various sugars such as D-xylulose, D-mannose, and D-ribose . These sugars have significant roles in various biological processes and can contribute to the production of antiviral drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic conversion of this compound is preferred over chemical methods due to its moderate, efficient, and sustainable nature . Additionally, the use of lignocellulosic biomass, a renewable resource, for the production of this compound has been explored .

Biochemical Analysis

Biochemical Properties

L-Lyxose plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One notable enzyme that interacts with this compound is transketolase, which is involved in the pentose phosphate pathway. Transketolase catalyzes the transfer of a two-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate. This compound can also act as a substrate for transketolase, leading to the formation of non-phosphorylated heptulose . This interaction highlights the versatility of this compound in biochemical pathways and its potential as a building block for rare sugars.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the pentose phosphate pathway, which is crucial for cellular redox balance and nucleotide synthesis. By acting as a substrate for transketolase, this compound can modulate the flux of metabolites through this pathway, thereby influencing cellular function . Additionally, this compound may impact gene expression by altering the availability of key metabolites required for transcription and translation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, this compound binds to the active site of transketolase, forming hydrogen bonds and other interactions that stabilize the enzyme-substrate complex . This binding facilitates the transfer of a two-carbon unit, leading to the formation of heptulose. Furthermore, this compound may act as an inhibitor or activator of other enzymes, depending on its concentration and the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in metabolic flux and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the synthesis of rare sugars. As a substrate for transketolase, this compound contributes to the formation of heptulose and other metabolites Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For example, this compound may localize to the cytoplasm or mitochondria, where it can participate in metabolic reactions and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging and typically involves multiple steps. One common method is the epimerization of D-xylose using specific enzymes or chemical catalysts. For example, the isomerization of D-xylose to this compound can be catalyzed by xylose isomerase .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the complexity and low yield of chemical synthesis. Microbial biotransformation is a promising approach, where specific microorganisms or enzymes convert precursor compounds like xylitol into this compound .

Chemical Reactions Analysis

Types of Reactions: L-Lyxose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Lyxose has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its rare occurrence in nature and its specific configuration, which imparts distinct chemical and biological properties. Its ability to act as a glycosidase inhibitor and its potential in synthesizing other rare sugars make it a valuable compound in research and industry .

Properties

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883782
Record name L-Lyxose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-78-6
Record name L-Lyxose
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Record name Lyxose, L-
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Record name L-Lyxose
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lyxose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lyxose
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149
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Record name LYXOSE, L-
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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